molecular formula C9H11NO2 B1620585 Methyl 2,4-dimethylnicotinate CAS No. 885951-84-8

Methyl 2,4-dimethylnicotinate

Cat. No.: B1620585
CAS No.: 885951-84-8
M. Wt: 165.19 g/mol
InChI Key: ZRJTUTHDFPUZOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2,4-dimethylnicotinate is a pyridine derivative characterized by a methyl ester group at the 3-position and methyl substituents at the 2- and 4-positions of the pyridine ring. This suggests that this compound could be synthesized through analogous esterification or transesterification routes.

Properties

IUPAC Name

methyl 2,4-dimethylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6-4-5-10-7(2)8(6)9(11)12-3/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRJTUTHDFPUZOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363685
Record name methyl 2,4-dimethylnicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885951-84-8
Record name methyl 2,4-dimethylnicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Ethyl 2,4-Dimethylnicotinate

Structural Differences :

  • Ester Group: Ethyl ester (C10H13NO2) vs. methyl ester (C9H11NO2).
  • Molecular Weight : 179.22 g/mol (ethyl) vs. 165.19 g/mol (methyl, inferred) .

Synthesis :
Ethyl 2,4-dimethylnicotinate is synthesized via LiAlH₄-mediated reduction of ethyl 2,4-dimethylnicotinate precursors in THF under reflux . The methyl analog likely follows a similar pathway but may require milder conditions due to the smaller ester group.

Applications :
Ethyl derivatives are commonly used as intermediates in medicinal chemistry for cytochrome P450 inhibitor development . The methyl variant may exhibit altered solubility and metabolic stability due to reduced lipophilicity.

Ethyl 2,4-Dihydroxy-6-Methylnicotinate

Structural Differences :

  • Substituents : Hydroxy groups at 2- and 4-positions vs. methyl groups in methyl 2,4-dimethylnicotinate.
  • Molecular Formula: C9H11NO4 (dihydroxy) vs. C9H11NO2 (dimethyl) .
  • Molecular Weight : 197.19 g/mol (dihydroxy) vs. 165.19 g/mol (dimethyl) .

In contrast, this compound’s methyl groups enhance steric hindrance and hydrophobicity.

Applications: The dihydroxy variant is listed as a specialty chemical with applications in organic synthesis, whereas this compound’s methyl groups may favor stability in non-polar solvents or lipid-rich environments .

L-Phenylalanine Methyl Ester Hydrochloride

Structural Differences :

  • Core Structure: Benzene ring with amino acid ester vs. pyridine ring with methyl ester.
  • Molecular Weight : 215.68 g/mol (phenylalanine derivative) vs. 165.19 g/mol (this compound) .

Functional Contrast: While both contain methyl ester groups, L-phenylalanine methyl ester is a chiral amino acid derivative used in peptide synthesis. This compound’s pyridine core suggests roles in heterocyclic chemistry or enzyme inhibition, as seen in related propargyl pyridinyl ethers .

Research Implications and Gaps

  • Reactivity : this compound’s ester group may undergo hydrolysis under acidic/basic conditions, similar to ethyl analogs, but this requires experimental validation.
  • Biological Activity : Propargyl pyridinyl ethers derived from ethyl 2,4-dimethylnicotinate show cytochrome P450 inhibition , suggesting the methyl variant warrants similar pharmacological evaluation.
  • Safety Data : While methyl isonicotinate’s safety sheet emphasizes handling precautions (e.g., GHS labeling ), this compound’s toxicity profile remains uncharacterized in the evidence.

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